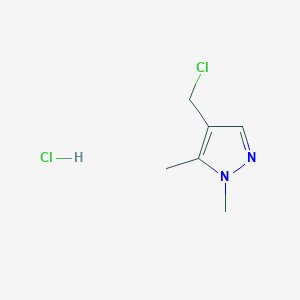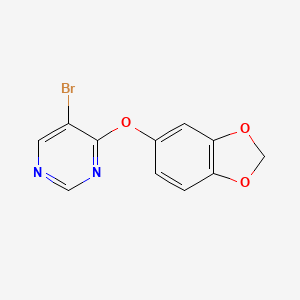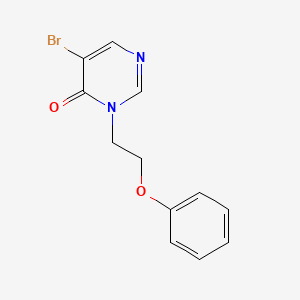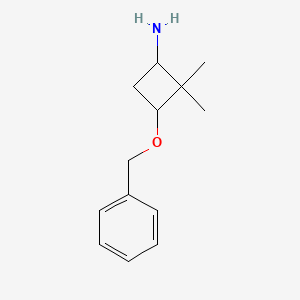![molecular formula C19H26N2O4 B1528023 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester CAS No. 1251021-00-7](/img/structure/B1528023.png)
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Overview
Description
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C19H26N2O4 . It is also known by other names such as tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 5-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate .
Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Research by Hart and Rapoport (1999) demonstrates the synthesis of a glutamic acid analogue starting from L-serine, leading to the development of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids. This synthesis process involves multiple steps, including a key transannular alkylation step to form the [2.2.1] ring system, which is crucial for the creation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate. This compound serves as a protected glutamate analogue, highlighting the compound's role in generating novel amino acid derivatives for research in neurochemistry and drug design (Hart & Rapoport, 1999).
Spirocyclamines Synthesis
Another application is described by Rulev et al. (1998), who explored the conjugate addition of amines under high pressure versus thermal activation. Their work provides new access to spirocyclamines, showcasing the utility of spiro compounds in synthesizing diverse products depending on experimental conditions and the nature of the amine. This research underscores the versatility of spiro compounds, such as 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester, in facilitating the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Rulev et al., 1998).
Neurokinin Antagonists Design
In the realm of pharmacological research, the design and structure-activity relationships of novel tripeptide substance P antagonists have been explored by Hagiwara et al. (1992). Their work involved the chemical modification of a novel tripeptide SP antagonist, utilizing a structure similar to the tert-butyloxycarbonyl group as part of the antagonist's design. This highlights the role of such compounds in the development of new therapeutic agents, particularly in targeting neurokinin receptors for the treatment of various medical conditions (Hagiwara et al., 1992).
Mechanism of Action
Target of Action
Compounds with a spiro[3.3]heptane core, like “5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester”, are often used as bioisosteres for benzene rings . This means they can potentially interact with the same biological targets as benzene-containing compounds, which are prevalent in many drugs and natural products .
Mode of Action
The interaction of these compounds with their targets could involve various types of chemical reactions, such as nucleophilic substitution or free radical reactions . The specific mode of action would depend on the exact nature of the target and the surrounding biochemical environment.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the deprotection of the N-tert-butoxycarbonyl (Boc) group, which could affect the compound’s activity .
properties
IUPAC Name |
tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)10-9-15(19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHVGHUXXRZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)





![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)

